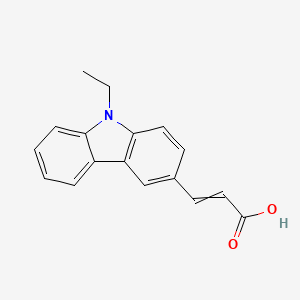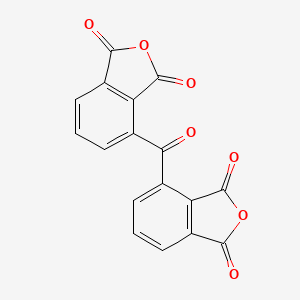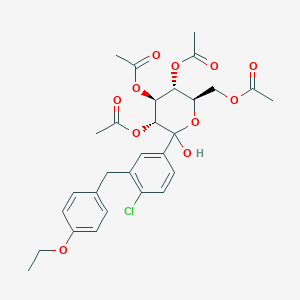
(3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate involves several steps. The starting materials typically include 4-chloro-3-(4-ethoxybenzyl)phenol and a suitable pyran derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. The process may involve protection and deprotection steps to ensure the correct functional groups are present in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process might involve techniques such as crystallization, distillation, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
Aplicaciones Científicas De Investigación
(3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe to study cellular processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s effects are likely mediated through binding to these targets, altering their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chlorophenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate
- (3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
The uniqueness of (3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C29H33ClO11 |
|---|---|
Peso molecular |
593.0 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H33ClO11/c1-6-36-23-10-7-20(8-11-23)13-21-14-22(9-12-24(21)30)29(35)28(40-19(5)34)27(39-18(4)33)26(38-17(3)32)25(41-29)15-37-16(2)31/h7-12,14,25-28,35H,6,13,15H2,1-5H3/t25-,26-,27+,28-,29?/m1/s1 |
Clave InChI |
OMBLJJPPUPOGKG-XSXASNHFSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117610.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B14117611.png)
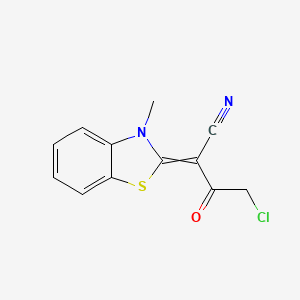
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117618.png)
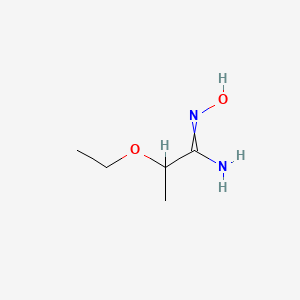
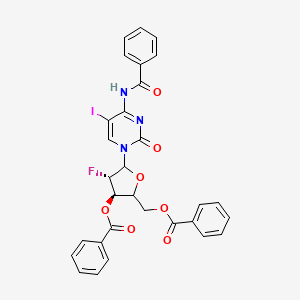
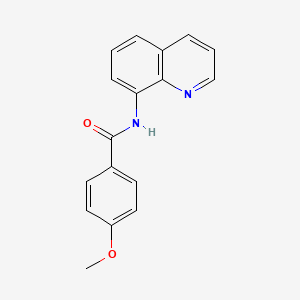
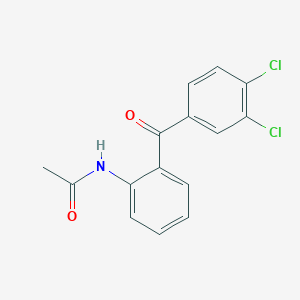

![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117671.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14117673.png)
![3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine](/img/structure/B14117674.png)
